3-(4-Bromothiophen-3-yl)propanoic acid
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Overview
Description
3-(4-Bromothiophen-3-yl)propanoic acid is a chemical compound with the molecular formula C7H7BrO2S and a molecular weight of 235.1 . It is extensively used in scientific research due to its unique structure, which allows for diverse applications, ranging from organic synthesis to pharmaceutical development.
Molecular Structure Analysis
The InChI code for 3-(4-Bromothiophen-3-yl)propanoic acid is 1S/C7H7BrO2S/c8-6-4-11-3-5(6)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.The storage temperature is 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.
Scientific Research Applications
Application in Organic Synthesis
Field
Organic Chemistry
Summary of the Application
“3-(4-Bromothiophen-3-yl)propanoic acid” is used in the synthesis of various organic compounds . It’s a versatile reagent that can participate in various reactions to form complex molecules.
Methods of Application
The specific methods of application can vary depending on the target molecule. However, one common procedure involves the reaction of “3-(4-Bromothiophen-3-yl)propanoic acid” with other reagents under controlled conditions .
Results or Outcomes
The outcomes of these reactions are new organic compounds with potential applications in various fields, including pharmaceuticals and materials science .
Application in Antibacterial Research
Field
Medicinal Chemistry
Summary of the Application
Compounds similar to “3-(4-Bromothiophen-3-yl)propanoic acid” have shown promising antibacterial activity .
Methods of Application
These compounds are typically tested against various bacterial strains in vitro. The minimum inhibitory concentration (MIC) is often used as a measure of antibacterial activity .
Results or Outcomes
Some of these compounds have shown significant inhibitory activity against strains of S. aureus, B. cereus, E. coli, and P. aeruginosa, with MIC values of 250 µg/mL .
Use as a Building Block in Chemical Synthesis
Field
Chemical Synthesis
Summary of the Application
“3-(4-Bromothiophen-3-yl)propanoic acid” is often used as a building block in the synthesis of various chemical compounds . It’s a versatile reagent that can participate in a variety of reactions to form complex molecules.
Results or Outcomes
The outcomes of these reactions are new chemical compounds with potential applications in various fields, including pharmaceuticals and materials science .
Safety And Hazards
The safety information for 3-(4-Bromothiophen-3-yl)propanoic acid indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-(4-bromothiophen-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c8-6-4-11-3-5(6)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDONTIWPSHQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromothiophen-3-yl)propanoic acid | |
CAS RN |
1531051-34-9 |
Source
|
Record name | 3-(4-bromothiophen-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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